Technical Whitepaper: Spectroscopic Characterization & Process Control of 2-Oxoindoline-5-carbonyl Chloride
Technical Whitepaper: Spectroscopic Characterization & Process Control of 2-Oxoindoline-5-carbonyl Chloride
Executive Summary
2-Oxoindoline-5-carbonyl chloride (CAS 17630-76-1) is a high-value electrophilic intermediate, primarily utilized in the synthesis of receptor tyrosine kinase inhibitors such as Sunitinib .
Unlike stable end-products, this compound is a reactive acyl chloride. Consequently, standard analytical workflows often fail due to hydrolysis or solvent interactions. This guide provides a robust framework for characterizing this intermediate, distinguishing it from its precursor (2-oxoindoline-5-carboxylic acid), and avoiding common "false negative" results in QC environments.
Chemical Identity & Reactivity Profile
Before attempting spectral acquisition, the operator must understand the stability profile of the analyte.
| Property | Description |
| Chemical Structure | Indolin-2-one core with a carbonyl chloride at C5. |
| Molecular Formula | C₉H₆ClNO₂ |
| Molecular Weight | 195.60 g/mol |
| Critical Reactivity | Highly moisture sensitive. Hydrolyzes to carboxylic acid (Precursor) upon contact with atmospheric moisture. |
| Solvent Incompatibility | DO NOT USE DMSO, Methanol, or Ethanol for primary structure confirmation (reacts to form esters/sulfur species). |
Infrared Spectroscopy (FT-IR): The Primary Diagnostic
For acyl chlorides, IR is superior to NMR for immediate conversion monitoring because the carbonyl shift is distinct and does not require deuterated solvents that may contain residual water.
Experimental Logic
The conversion of the carboxylic acid precursor to the acid chloride results in a significant blue shift (increase in wavenumber) of the carbonyl stretch due to the inductive electron-withdrawing nature of the chlorine atom.
Diagnostic Data Table
| Functional Group | Precursor (Carboxylic Acid) | Target (Acid Chloride) | Causality |
| C=O (Carbonyl) | 1670 – 1690 (Broad) | 1750 – 1780 (Sharp) | Cl electronegativity shortens the C=O bond, increasing force constant. |
| O-H (Acid) | 2500 – 3300 (Very Broad) | Absent | Loss of the hydroxyl group eliminates the broad H-bond network. |
| N-H (Lactam) | 3100 – 3200 | 3100 – 3200 | The oxindole core remains intact; N-H stretch persists. |
Protocol
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Sampling: Use an ATR (Attenuated Total Reflectance) accessory with a Diamond or ZnSe crystal.
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Environment: Purge the sample stage with dry nitrogen if high humidity is present.
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Execution: Analyze the solid powder directly. Do not create a KBr pellet (hygroscopic nature of KBr causes hydrolysis).
Nuclear Magnetic Resonance ( H-NMR)
NMR analysis of 2-oxoindoline-5-carbonyl chloride is challenging. The standard solvent for the precursor (DMSO-
Solvent Strategy
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Recommended: Anhydrous CDCl₃ (Chloroform-d) or THF-
. -
Solubility Issue: The compound has poor solubility in CDCl₃.
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Workaround: Use a sealed tube with anhydrous CDCl₃ and mild warming (40°C) strictly for solubilization, or use THF-
stored over molecular sieves.
Predicted Spectral Data
| Position | Type | Shift ( | Multiplicity | Interpretation |
| NH | Amide | 10.5 – 10.9 | Broad Singlet | Deshielded lactam proton. |
| H-4 | Aromatic | 8.0 – 8.15 | Doublet/Singlet | Ortho to COCl. Significantly deshielded vs acid (anisotropic effect of COCl). |
| H-6 | Aromatic | 7.8 – 7.95 | Doublet | Meta to COCl. |
| H-7 | Aromatic | 6.9 – 7.1 | Doublet | Ortho to NH. |
| CH₂ | Methylene | 3.6 – 3.7 | Singlet | C3 protons of the oxindole ring. |
Critical Note: If you observe a peak at ~12-13 ppm, your sample has hydrolyzed back to the carboxylic acid.
Mass Spectrometry (MS) & Quality Control Workflow
Direct injection of an acid chloride into an LC-MS system (typically using Methanol/Water/Formic Acid mobile phases) will result in derivatization . You will not see the mass of the chloride.
The "Derivatization Trap"
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Target Mass (Cl): 195.0
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Observed Mass (LC-MS in MeOH): 192.2 (
) Methyl Ester. -
Observed Mass (LC-MS in H₂O): 178.2 (
) Carboxylic Acid.
Recommended QC Workflow
To validate the material, we utilize its reactivity intentionally. We quench a small aliquot with methanol to form the methyl ester, which is stable and ionizes well.
Workflow Diagram (Graphviz)
Caption: QC Decision Tree. IR confirms the functional group (COCl); MS confirms the carbon skeleton via methyl ester derivative.
Synthesis & Process Context
Understanding the synthesis aids in identifying impurities. The standard route involves chlorinating 2-oxoindoline-5-carboxylic acid with thionyl chloride (
Reaction Pathway
Impurity Profile
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Residual
: Manifests as a pungent odor and broad IR bands. Must be removed by azeotropic distillation with toluene. -
Unreacted Acid: Visible in IR (broad OH stretch) and NMR (acid proton).
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HCl Salts: The oxindole nitrogen can be protonated.
Synthesis Visualization
Caption: Synthesis pathway highlighting the critical isolation step to remove acidic byproducts.
References
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Sun, L., et al. (2003). "Synthesis and biological evaluation of 3-substituted indolin-2-ones as potent and specific inhibitors of receptor tyrosine kinases." Journal of Medicinal Chemistry.
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Tang, P. C., et al. (2006). "Pyrrole substituted 2-indolinone protein kinase inhibitors." U.S. Patent 7,125,905. (Describes the synthetic utility of the 5-chlorocarbonyl intermediate).
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Clayden, J., et al. (2012). Organic Chemistry. Oxford University Press. (Authoritative source for spectroscopic shifts of acid chlorides vs acids).
